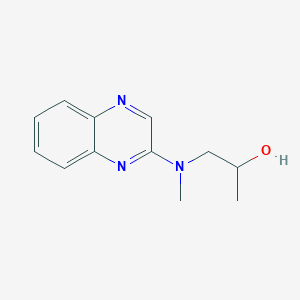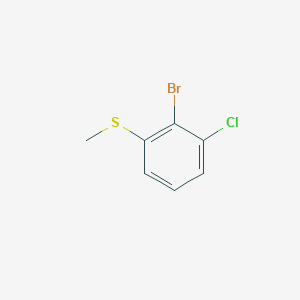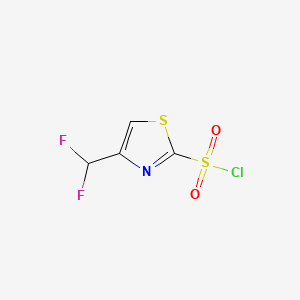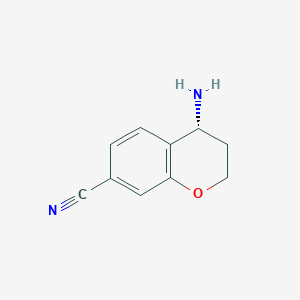
(R)-4-Aminochromane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Aminochromane-7-carbonitrile is a chiral compound featuring a chromane ring system with an amino group at the 4-position and a nitrile group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Nitrile Introduction: The nitrile group at the 7-position is introduced using cyanation reactions, often employing reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of ®-4-Aminochromane-7-carbonitrile may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: ®-4-Aminochromane-7-carbonitrile can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Chromane oxides or quinones.
Reduction Products: Primary amines or other reduced derivatives.
Substitution Products: Various substituted chromane derivatives.
Scientific Research Applications
Chemistry: ®-4-Aminochromane-7-carbonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, ®-4-Aminochromane-7-carbonitrile is explored for its potential use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-Aminochromane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.
Comparison with Similar Compounds
4-Aminochromane-7-carbonitrile: Lacks the chiral center, making it less stereochemically complex.
4-Hydroxychromane-7-carbonitrile: Contains a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological activity.
4-Aminochromane-7-carboxylic acid:
Uniqueness: ®-4-Aminochromane-7-carbonitrile stands out due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. This makes it a valuable compound for the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4R)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m1/s1 |
InChI Key |
CQRSTZKXYWMYMD-SECBINFHSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C#N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


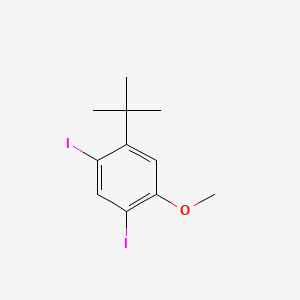
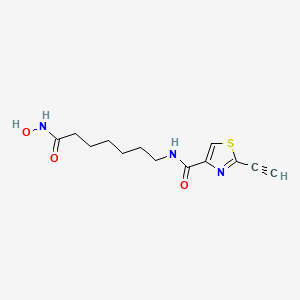

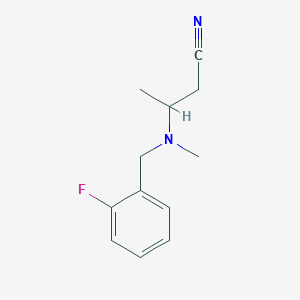
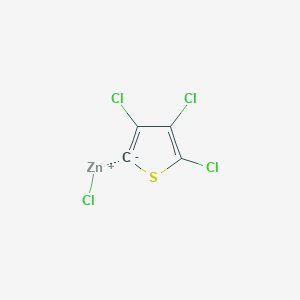
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
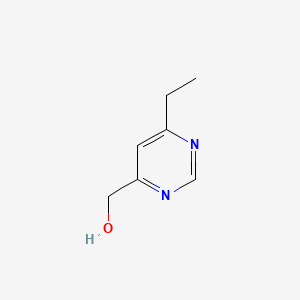
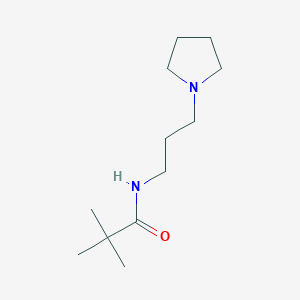
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
